molecular formula C23H36O5 B1230915 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 59982-03-5

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B1230915
CAS No.: 59982-03-5
M. Wt: 392.5 g/mol
InChI Key: STPUFZJFXIWGCZ-SIIFEQSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Isopropylidene Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, a naturally occurring prostaglandin with significant physiological roles. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2, in particular, is known for its role in inflammation, fever, and the induction of labor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Isopropylidene Prostaglandin E2 typically involves the modification of the Prostaglandin E2 molecule. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin E2 through a series of enzymatic reactions involving cyclooxygenase (COX) enzymes . The isopropylidene group is introduced through a chemical reaction that involves the use of isopropylidene acetone under acidic conditions .

Industrial Production Methods: Industrial production of 20-Isopropylidene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 20-Isopropylidene Prostaglandin E2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

20-Isopropylidene Prostaglandin E2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of prostaglandins under various chemical conditions.

    Biology: Investigated for its role in cellular signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in conditions like pulmonary hypertension and reproductive health.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of 20-Isopropylidene Prostaglandin E2 involves its interaction with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled receptors that mediate various physiological responses, including inflammation, pain, and smooth muscle contraction. The binding of 20-Isopropylidene Prostaglandin E2 to these receptors activates intracellular signaling pathways, leading to the production of secondary messengers like cyclic AMP (cAMP) and the activation of protein kinases .

Comparison with Similar Compounds

    Prostaglandin E1 (Alprostadil): Used in the treatment of erectile dysfunction and to maintain the patency of the ductus arteriosus in newborns.

    Prostaglandin F2α (Dinoprost): Used to induce labor and control postpartum hemorrhage.

    Prostaglandin I2 (Prostacyclin): Used in the treatment of pulmonary arterial hypertension

Uniqueness: 20-Isopropylidene Prostaglandin E2 is unique due to its specific structural modification, which imparts distinct pharmacological properties. This modification can enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

59982-03-5

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H36O5/c1-17(2)10-6-5-7-11-18(24)14-15-20-19(21(25)16-22(20)26)12-8-3-4-9-13-23(27)28/h3,8,10,14-15,18-20,22,24,26H,4-7,9,11-13,16H2,1-2H3,(H,27,28)/b8-3-,15-14+/t18-,19+,20+,22+/m0/s1

InChI Key

STPUFZJFXIWGCZ-SIIFEQSASA-N

Isomeric SMILES

CC(=CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)C

SMILES

CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C

Canonical SMILES

CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C

Synonyms

20-isopropylidene PGE2
20-isopropylidene prostaglandin E2
CS 412
CS-412

Origin of Product

United States

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